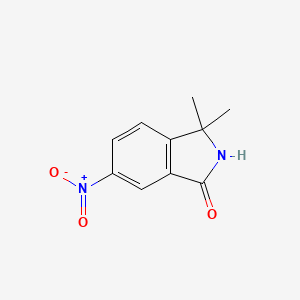

3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3-dimethyl-6-nitro-2H-isoindol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-10(2)8-4-3-6(12(14)15)5-7(8)9(13)11-10/h3-5H,1-2H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWDYKNVIZRQSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701227604 |

Source

|

| Record name | 2,3-Dihydro-3,3-dimethyl-6-nitro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701227604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214900-72-7 |

Source

|

| Record name | 2,3-Dihydro-3,3-dimethyl-6-nitro-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214900-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-3,3-dimethyl-6-nitro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701227604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthetic pathway for 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one, a molecule of interest in medicinal chemistry and materials science. The proposed synthesis is a two-step process, commencing with the formation of the 3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one precursor, followed by a regioselective nitration to yield the target compound. This document details the underlying chemical principles, step-by-step experimental protocols, and critical considerations for each stage of the synthesis.

Introduction

The isoindolinone scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. The introduction of a nitro group onto this scaffold can significantly modulate its physicochemical and pharmacological properties, making this compound a valuable building block for the development of novel therapeutics and functional materials. This guide outlines a practical and efficient approach for its synthesis.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence:

-

Step 1: Synthesis of 3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one. This precursor can be synthesized via a potassium tert-butoxide (KOtBu)-mediated intramolecular C-C bond formation from a readily available 2-halo-N-isopropyl-N-methylbenzamide.

-

Step 2: Nitration of 3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one. The final product is obtained through the electrophilic aromatic substitution of the precursor using a standard nitrating mixture of concentrated nitric acid and sulfuric acid.

Figure 1: Proposed two-step synthesis pathway.

Part 1: Synthesis of 3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one

The synthesis of the precursor, 3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one, can be achieved through an intramolecular cyclization of 2-bromo-N-isopropyl-N-methylbenzamide mediated by potassium tert-butoxide. This method has been reported for the synthesis of similar dimethylisoindolinones and offers a direct route to the desired lactam structure.[1]

Reaction Mechanism

The reaction is believed to proceed through a radical-mediated pathway. The strong base, KOtBu, initiates the formation of an aryl radical from the 2-halobenzamide. This is followed by an intramolecular 1,5-hydrogen atom transfer (HAT) from the isopropyl group, generating a more stable tertiary alkyl radical. Subsequent intramolecular cyclization onto the aromatic ring and rearomatization leads to the formation of the isoindolinone ring system.[1]

Figure 2: Postulated mechanism for the formation of the isoindolinone precursor.

Experimental Protocol

Materials:

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 2-Bromo-N-isopropyl-N-methylbenzamide | N/A | C11H14BrNO | 256.14 |

| Potassium tert-butoxide (KOtBu) | 865-47-4 | C4H9KO | 112.21 |

| Toluene | 108-88-3 | C7H8 | 92.14 |

Procedure:

-

To a solution of 2-bromo-N-isopropyl-N-methylbenzamide (1.0 equiv) in dry toluene (0.1 M), add potassium tert-butoxide (3.0 equiv).

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one.

Part 2: Nitration of 3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one

The final step in the synthesis is the electrophilic nitration of the isoindolinone precursor. This is a classic electrophilic aromatic substitution reaction using a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile.[2]

Regioselectivity

The regioselectivity of the nitration is governed by the directing effects of the substituents on the benzene ring. The lactam moiety is an activating group and is expected to be an ortho, para-director. The amide nitrogen's lone pair can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions. The gem-dimethyl group at the 3-position is sterically bulky and may hinder substitution at the adjacent ortho position (position 4). Therefore, the nitration is anticipated to occur predominantly at the para position relative to the lactam nitrogen, which corresponds to the 6-position of the isoindolinone ring system.

Figure 3: Rationale for the regioselective nitration.

Experimental Protocol

Materials:

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one | 19194-52-6 | C10H11NO | 161.20 |

| Concentrated Nitric Acid (70%) | 7697-37-2 | HNO3 | 63.01 |

| Concentrated Sulfuric Acid (98%) | 7664-93-9 | H2SO4 | 98.08 |

Procedure:

-

In a round-bottom flask, cool concentrated sulfuric acid (5.0 equiv) to 0 °C in an ice-water bath.

-

Slowly add 3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one (1.0 equiv) to the cold sulfuric acid with stirring, ensuring the temperature remains below 5 °C.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equiv) to concentrated sulfuric acid (2.0 equiv) at 0 °C.

-

Add the cold nitrating mixture dropwise to the solution of the isoindolinone in sulfuric acid, maintaining the reaction temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the crude product under vacuum.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Conclusion

The proposed two-step synthesis provides a viable and efficient route to this compound. The initial intramolecular cyclization offers a direct method for constructing the core isoindolinone structure, while the subsequent electrophilic nitration allows for the introduction of the nitro group at the desired position with predictable regioselectivity. This guide provides a solid foundation for researchers to synthesize this valuable compound for further investigation in various scientific disciplines.

References

-

Bhakuni, B. S., Yadav, A., Kumar, S., Patel, S., Sharma, S., & Kumar, S. (2014). KO(t)Bu-mediated synthesis of dimethylisoindolin-1-ones and dimethyl-5-phenylisoindolin-1-ones: selective C-C coupling of an unreactive tertiary sp3 C-H bond. The Journal of organic chemistry, 79(7), 2944–2954. [Link]

-

Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one

Abstract

This technical guide provides an in-depth analysis of the essential physicochemical properties of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one (CAS: 1214900-72-7), a heterocyclic compound of increasing interest in medicinal chemistry. Recognized as a valuable building block, particularly for the development of protein degraders, a thorough understanding of its fundamental characteristics is paramount for its effective application.[1] This document outlines the core structural and physicochemical parameters of the molecule and furnishes detailed, field-proven experimental protocols for their determination and validation. The methodologies are presented with a focus on causality, ensuring that researchers, scientists, and drug development professionals can not only replicate the results but also understand the critical variables influencing data quality.

Introduction and Strategic Importance

The isoindolinone scaffold is a well-established privileged structure in drug discovery, forming the core of numerous biologically active molecules. The specific derivative, this compound, has gained significant traction as a synthetic intermediate. Its utility is particularly noted in the construction of novel bifunctional molecules such as proteolysis-targeting chimeras (PROTACs) and molecular glues, where precise molecular design is critical for therapeutic efficacy.[1]

The strategic placement of a nitro group offers a versatile chemical handle for further functionalization, while the gem-dimethyl group at the C3 position provides steric bulk that can influence binding kinetics and metabolic stability. Consequently, a granular understanding of its physicochemical profile—solubility, lipophilicity, and ionization state—is not merely academic but a prerequisite for its rational incorporation into complex drug candidates. This guide serves as a foundational resource, detailing the essential properties and the rigorous experimental workflows required to characterize this key building block.

Chemical Identity and Core Properties

Unambiguous identification is the cornerstone of any chemical analysis. The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 3,3-dimethyl-6-nitroisoindolin-1-one | [2] |

| Synonyms | 3,3-dimethyl-6-nitro-2,3-dihydro-isoindol-1-one | [3] |

| CAS Number | 1214900-72-7 | [1][2] |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [1][2][3] |

| Molecular Weight | 206.20 g/mol | [1][2] |

| Purity (Typical) | ≥97% | [1][2] |

| InChI Key | LQWDYKNVIZRQSN-UHFFFAOYSA-N | [3] |

| SMILES | CC1(C)NC(=O)C2=C1C=CC(N(=O)=O)=C2 | [2] |

| Storage | Room temperature | [1] |

Synthesis and Purification Workflow

While numerous methods exist for the synthesis of the isoindolinone core, a common approach involves the cyclization of an appropriate precursor, such as a substituted 2-cyanobenzaldehyde or a related derivative.[4] The following diagram illustrates a generalized workflow for the synthesis and purification of the title compound, which is essential for obtaining material of sufficient purity for accurate physicochemical assessment.

Caption: Generalized workflow for synthesis and purification.

Causality in Protocol: The choice of a chromatographic purification is critical. Non-polar impurities, unreacted starting materials, and reaction byproducts must be removed as they can significantly alter measured properties like melting point and solubility. Quality control via spectroscopic methods provides the ultimate validation of structural integrity and purity before proceeding.

Experimental Determination of Key Physicochemical Parameters

The following sections provide validated protocols for determining the most critical physicochemical properties for drug development.

Melting Point Analysis

Expertise & Experience: The melting point is a rapid and fundamental indicator of a compound's purity. A sharp melting range is indicative of high purity, whereas a broad range often suggests the presence of impurities which depress and widen the melting range.

Experimental Protocol:

-

Sample Preparation: Finely crush a small amount (2-3 mg) of the crystalline solid.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary into a calibrated digital melting point apparatus.

-

Measurement: Use a rapid heating ramp (e.g., 10-15 °C/min) to approximate the melting point. For the precise measurement, use a new sample and a slower ramp rate (1-2 °C/min) starting from ~15 °C below the approximate value.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). This is the melting range.

Data Presentation:

| Parameter | Value |

| Literature Melting Point | Not Available |

| Experimental Melting Range | TBD (°C) |

Solubility Profiling

Expertise & Experience: Solubility is a master variable that dictates a compound's behavior in biological and formulation contexts. Assessing solubility in both aqueous and organic media is essential. The shake-flask method, while classical, remains the gold standard for its reliability.

Caption: Experimental workflow for shake-flask solubility determination.

Experimental Protocol (Shake-Flask Method):

-

Preparation: Add an excess amount of the compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, DMSO) in a glass vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. Causality: 24 hours is typically sufficient for most compounds to reach thermodynamic equilibrium; shorter times may result in an underestimation of solubility.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Dilution: Carefully remove an aliquot of the clear supernatant and dilute it with an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV or UV-Vis spectroscopy method against a standard curve.

Data Presentation:

| Solvent | Predicted Category | Experimental Value |

| Water | Low to Insoluble | TBD (µg/mL) |

| PBS (pH 7.4) | Low to Insoluble | TBD (µg/mL) |

| Ethanol | Soluble | TBD (mg/mL) |

| DMSO | Freely Soluble | TBD (mg/mL) |

Spectroscopic and Structural Characterization

Spectroscopic analysis is non-negotiable for confirming the chemical structure. While specific spectra for this compound are not publicly available, the expected features can be predicted based on its constituent functional groups and data from related isoindolinone derivatives.[5]

Data Presentation: Predicted Spectroscopic Features

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |

| ¹H NMR | gem-Dimethyl Protons | ~1.5 ppm (singlet, 6H) | Two magnetically equivalent methyl groups on a quaternary carbon. |

| Aromatic Protons | 7.5 - 8.5 ppm (multiplets, 3H) | Protons on the nitro-substituted benzene ring, deshielded by the aromatic system and electron-withdrawing nitro group. | |

| Amide Proton (N-H) | 8.0 - 9.0 ppm (broad singlet, 1H) | Amide proton, potentially exchangeable with D₂O. | |

| ¹³C NMR | Carbonyl Carbon | 165 - 175 ppm | Characteristic chemical shift for a lactam carbonyl carbon. |

| Aromatic Carbons | 120 - 150 ppm | Six distinct signals for the aromatic carbons. | |

| Quaternary Carbon (C(CH₃)₂) | 45 - 55 ppm | The sp³ carbon bearing the two methyl groups. | |

| Methyl Carbons | 20 - 30 ppm | The two equivalent methyl group carbons. | |

| FT-IR | N-H Stretch | 3200 - 3300 cm⁻¹ (broad) | Amide N-H stretching vibration. |

| C=O Stretch (Lactam) | 1680 - 1710 cm⁻¹ (strong) | Carbonyl stretch, characteristic of a five-membered lactam ring. | |

| NO₂ Stretch | 1510-1550 & 1340-1380 cm⁻¹ | Asymmetric and symmetric stretching of the nitro group. | |

| Mass Spec (ESI+) | [M+H]⁺ | m/z 207.07 | Protonated molecular ion. |

| [M+Na]⁺ | m/z 229.05 | Sodium adduct, commonly observed in ESI. |

Protocol for Acquiring ¹H NMR Spectrum:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Causality: DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for preventing the exchange of the N-H proton, which might be invisible in other solvents.

-

Analysis: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher). Collect a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Process the data (Fourier transform, phase correction, and baseline correction) and reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Conclusion

This compound is a compound with significant potential as a versatile building block in modern drug discovery. This guide establishes a framework for its comprehensive physicochemical characterization. The provided protocols are designed to be self-validating and generate high-quality, reproducible data essential for making informed decisions in medicinal chemistry campaigns. Future work should focus on determining other key ADME-related properties, such as plasma protein binding, metabolic stability, and cell permeability, to build a complete profile for this important chemical entity.

References

-

3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one. PubChem, National Center for Biotechnology Information. [Link]

-

Spectroscopic and analytical data for isoindolinone derivatives. Royal Society of Chemistry. [Link]

-

Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. PubMed Central, National Center for Biotechnology Information. [Link]

-

4-nitro-2,3-dihydro-1H-isoindol-1-one. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound 97% | CAS: 1214900-72-7 | AChemBlock [achemblock.com]

- 3. 1H-Isoindol-1-one, 2,3-dihydro-3,3-dimethyl-6-nitro- [cymitquimica.com]

- 4. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

biological activity of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one

An In-Depth Technical Guide on the Biological Activity of the Isoindolinone Scaffold

Introduction to the Isoindolinone Core

The isoindolinone scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This bicyclic system, consisting of a fused benzene and a γ-lactam ring, has garnered significant attention from researchers due to its versatile biological activities.[1] The structural rigidity and synthetic tractability of the isoindolinone core allow for the introduction of various substituents, enabling the fine-tuning of its pharmacological properties. While specific data on 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one is limited, extensive research on its parent structure and derivatives has revealed a broad spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory effects. This guide provides a comprehensive overview of the key biological activities associated with the isoindolinone scaffold, with a focus on its therapeutic potential and underlying mechanisms of action.

Anticancer Activity of Isoindolinone Derivatives

The isoindolinone framework is a prominent feature in a variety of anticancer agents, with derivatives showing potent activity against several cancer cell lines.[2][[“]][4] The anticancer effects of these compounds are often attributed to their ability to modulate key cellular processes involved in cancer progression, such as cell cycle regulation, apoptosis, and DNA repair.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

A significant breakthrough in the application of the isoindolinone scaffold in oncology is the development of potent Poly(ADP-ribose) Polymerase (PARP) inhibitors.[5][6][7] PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks.[6][8] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death through a process known as synthetic lethality.[9]

Isoindolinone-based PARP inhibitors have been designed to mimic the nicotinamide moiety of the NAD+ substrate, thereby competitively binding to the catalytic domain of PARP.[5] This has led to the discovery of highly potent and selective PARP1 inhibitors with nanomolar efficacy.[7] Some of these inhibitors have also been designed to have favorable pharmacokinetic properties, such as the ability to cross the blood-brain barrier, making them promising candidates for the treatment of central nervous system (CNS) cancers.[5]

Histone Deacetylase (HDAC) Inhibition

Certain isoindolinone derivatives have been identified as potent inhibitors of histone deacetylases (HDACs).[2] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. In cancer, the aberrant activity of HDACs can lead to the silencing of tumor suppressor genes.

Novel isoindolinone-based HDAC inhibitors have demonstrated nanomolar IC50 values against HDAC1 and have shown potent antiproliferative activities against various cancer cell lines.[2] These compounds often feature a zinc-binding group that chelates the zinc ion in the active site of HDACs, a linker, and a cap group that interacts with the surface of the enzyme.

Antiproliferative Activity Against Various Cancer Cell Lines

Beyond specific enzyme targets, various isoindolinone derivatives have demonstrated broad antiproliferative effects. For instance, certain ferrocene-substituted isoindolinones have shown significant anticancer activity against A549 (lung carcinoma) and MCF-7 (breast cancer) cell lines, with IC50 values in the low micromolar range.[4] The presence of the ferrocene moiety appears to contribute to the dual bioactive capabilities of these compounds, which also exhibit antioxidant properties.[4]

Quantitative Data on Anticancer Activity

| Compound Class | Target | Cancer Cell Line | IC50 Value | Reference |

| Isoindolinone Derivatives | HDAC1 | - | 57.9 nM - 65.6 nM | [2] |

| Ferrocene-substituted Isoindolinone | - | A549 | 1.0 µM | [4] |

| Ferrocene-substituted Isoindolinone | - | MCF-7 | 1.5 µM | [4] |

Carbonic Anhydrase Inhibition

A series of novel isoindolinone derivatives have been synthesized and evaluated for their inhibitory potential against human carbonic anhydrase (hCA) I and II isozymes.[10][11] Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.

Several synthesized isoindolinone derivatives exhibited superior inhibitory effects on hCA I and II compared to the standard inhibitor acetazolamide, with Ki values in the low nanomolar range.[10] This indicates a high affinity of these compounds for the active site of the enzyme.

Quantitative Data on Carbonic Anhydrase Inhibition

| Compound | Target | Ki Value |

| Derivative 2c | hCA I | 11.48 ± 4.18 nM |

| Derivative 2f | hCA I | 16.09 ± 4.14 nM |

| Derivative 2c | hCA II | 9.32 ± 2.35 nM |

| Derivative 2f | hCA II | 14.87 ± 3.25 nM |

Other Biological Activities

Antioxidant Potential

Some isoindolinone derivatives have demonstrated significant antioxidant properties.[[“]][10] The antioxidant activity is often evaluated using various bioanalytical methods. For example, a ferrocene-substituted isoindolinone derivative showed notable antioxidant activity, suggesting that compounds with this scaffold can possess dual anticancer and antioxidant functions.[4]

Antimicrobial Effects

The isoindolinone scaffold has also been explored for its antimicrobial potential. Certain derivatives have been assessed for their activity against various microbial strains, indicating that this class of compounds may have applications in the development of new antimicrobial agents.[10]

Cholinesterase Inhibition

Derivatives of isoindoline-1,3-dione, a related structure, have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[12] This suggests that the broader isoindole framework could be a starting point for the design of novel neuroprotective agents.

Experimental Protocols

General Protocol for In Vitro Anticancer Activity Assessment (WST-1 Assay)

This protocol is a generalized procedure based on the methodologies described for evaluating the cytotoxic and anticancer activities of isoindolinone derivatives.[10]

-

Cell Culture:

-

Culture cancer cell lines (e.g., A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare stock solutions of the isoindolinone derivatives in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compounds in the cell culture medium.

-

Replace the medium in the 96-well plates with the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

Cell Viability Assay (WST-1):

-

Add WST-1 reagent to each well according to the manufacturer's instructions.

-

Incubate the plates for an additional 1-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Conclusion

The isoindolinone scaffold represents a versatile and promising platform for the development of novel therapeutic agents. While the biological activity of the specific compound this compound is not extensively documented in the current literature, the broader class of isoindolinone derivatives has demonstrated significant potential in several key therapeutic areas. Their role as potent inhibitors of enzymes such as PARP, HDACs, and carbonic anhydrases highlights their importance in oncology and beyond. Further research into the synthesis and biological evaluation of new isoindolinone derivatives is warranted to fully explore their therapeutic potential and to develop new and effective treatments for a range of diseases.

References

- Grdadolnik, J. et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PubMed.

- Chen, Y. et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. PubMed.

- Consensus. (2025). Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. Consensus.

- Semantic Scholar. (n.d.). Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. Semantic Scholar.

- National Institutes of Health (NIH). (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. NIH.

- PubMed Central (PMC). (2025).

- Papeo, G. M. E. et al. (2019). Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515.

- PubMed. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. PubMed.

- ACS Publications. (2026). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry.

- PubMed Central (PMC). (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PMC.

- National Institutes of Health (NIH). (n.d.).

- Dana-Farber Cancer Institute. (2016). What is a PARP Inhibitor?

Sources

- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. youtube.com [youtube.com]

- 10. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one (CAS Number: 1214900-72-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one, a key building block in the rapidly evolving field of targeted protein degradation. While specific literature on this compound is emerging, this document synthesizes information from related analogs and established chemical principles to offer insights into its synthesis, mechanism of action, and application in the design of Proteolysis Targeting Chimeras (PROTACs). This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction and Physicochemical Properties

This compound is a substituted isoindolinone derivative. The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of several therapeutic agents.[1] The classification of this molecule as a "Protein Degrader Building Block" indicates its primary utility in the construction of PROTACs, where it is anticipated to function as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1214900-72-7 | [2] |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [2] |

| Molecular Weight | 206.20 g/mol | [2] |

| Appearance | Off-white powder | [3] |

| Purity | ≥97% | [2][3] |

| Storage | Store at 0-8 °C | [3] |

The presence of a nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, which can impact its binding affinity and metabolic stability.[4] The gem-dimethyl substitution at the 3-position can provide steric bulk, potentially influencing binding interactions and metabolic pathways.

Proposed Synthesis

While a specific, published synthetic route for this compound has not been identified in the current literature, a plausible and efficient synthesis can be proposed based on established methodologies for analogous isoindolinone structures. A likely starting material is 4-nitrophthalic acid or its corresponding anhydride.

A potential synthetic pathway is outlined below:

Figure 1: Proposed synthetic pathway for this compound.

Detailed Proposed Experimental Protocol

Step 1: Synthesis of 4-nitro-2-(hydroxymethyl)benzamide

-

To a solution of 4-nitrophthalic anhydride in a suitable aprotic solvent (e.g., THF, dioxane), add a source of ammonia (e.g., aqueous ammonia, ammonium hydroxide) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Acidify the reaction mixture with a mild acid (e.g., acetic acid) to precipitate the intermediate mono-amide mono-acid.

-

Filter and dry the intermediate.

-

The carboxylic acid can then be reduced to the corresponding alcohol using a selective reducing agent like borane dimethyl sulfide complex (BMS) in THF.

Causality: The initial aminolysis of the anhydride is a standard procedure to generate the corresponding phthalamic acid derivative. Subsequent selective reduction of the carboxylic acid in the presence of an amide is a well-established transformation.

Step 2: Intramolecular Cyclization and Gem-Dimethylation

-

The resulting 4-nitro-2-(hydroxymethyl)benzamide can then be subjected to cyclization. This could potentially be achieved under acidic conditions (e.g., using a catalytic amount of a strong acid like p-toluenesulfonic acid) with azeotropic removal of water.

-

The gem-dimethyl group at the 3-position is a key structural feature. A potential strategy to introduce this moiety could involve a multi-step process starting from a suitable precursor, such as a derivative with a carbonyl group at the 3-position, which could then react with a methylating agent (e.g., methylmagnesium bromide) twice. A more direct, albeit challenging, approach might involve a specialized cyclization precursor. A plausible alternative involves the use of a precursor already containing the gem-dimethyl group, such as 2-(1-carboxy-1-methylethyl)-4-nitrobenzoic acid, followed by cyclization.

Causality: The intramolecular cyclization of a 2-(hydroxymethyl)benzamide derivative is a common method for forming the isoindolinone ring. The introduction of the gem-dimethyl group is a crucial and potentially complex step that dictates the choice of the specific synthetic strategy.

Application in Targeted Protein Degradation

The primary application of this compound is as a building block for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[5]

Figure 2: General mechanism of action for a PROTAC.

Role as a Cereblon (CRBN) Ligand

The isoindolinone core of this compound is structurally related to the immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, which are well-characterized ligands for the CRBN E3 ligase.[] By incorporating this moiety into a PROTAC, the molecule can recruit CRBN, leading to the ubiquitination and subsequent degradation of the target protein.[7]

The 3,3-dimethyl substitution may serve to modulate the binding affinity and selectivity for CRBN, potentially by occupying a specific hydrophobic pocket within the binding site. The 6-nitro group, with its strong electron-withdrawing nature, is expected to alter the electronic landscape of the aromatic ring. This can influence key interactions, such as pi-stacking or hydrogen bonding with residues in the CRBN binding pocket. The precise impact of these substitutions on CRBN binding and neosubstrate degradation profiles would require experimental validation through techniques like co-immunoprecipitation, fluorescence polarization assays, or structural biology studies.[8]

Incorporation into PROTACs

To function within a PROTAC, this compound would be connected via a linker to a ligand that binds to the protein of interest. The point of attachment on the isoindolinone ring is crucial for maintaining CRBN binding and for the overall efficacy of the PROTAC. Typically, the linker is attached at positions on the isoindolinone ring that are solvent-exposed and do not interfere with the key binding interactions with CRBN. For many isoindolinone-based CRBN ligands, this is often at the nitrogen of the isoindolinone ring or at positions on the phthalimide-like ring that are amenable to chemical modification.[9]

Safety and Handling

Based on available safety data sheets, this compound is classified as a hazardous substance.

Table 2: Hazard Information

| Hazard Statement | Precautionary Statement | Source |

| Causes skin irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. | [3] |

| Causes serious eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection. | [10] |

| May cause respiratory irritation. | IF ON SKIN: Wash with plenty of soap and water. | [3][10] |

| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |

It is imperative that this compound is handled only by trained personnel in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound represents a valuable chemical tool for researchers in the field of targeted protein degradation. Its structural features suggest a role as a CRBN E3 ligase ligand, making it a key component in the design and synthesis of novel PROTACs. While further experimental data is needed to fully elucidate its specific binding properties and optimal use, this guide provides a solid foundation based on current knowledge of related compounds and chemical principles. The proposed synthetic route offers a starting point for its preparation, and the outlined mechanism of action highlights its potential in the development of next-generation therapeutics.

References

-

(2023). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. ChemBioChem, 25(e202300685). [Link]

-

Aladdin Scientific. 3, 3-dimethyl-6-nitro-2, 3-dihydro-1H-isoindol-1-one, min 97%, 500 mg. [Link]

-

Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 8, 145. [Link]

-

PubChem. 3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one. [Link]

-

Zhang, Z., et al. (2022). A Modular Chemistry Platform for the Development of a Cereblon E3 Ligase-based Partial PROTAC Library. bioRxiv. [Link]

-

Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

- Juarez-Jimenez, J., et al. (2020). The Role of Nitroaromatic Compounds in Drug Discovery. Expert Opinion on Drug Discovery, 15(11), 1259-1272.

- Ito, T., et al. (2010). Identification of a Primary Target of Thalidomide Teratogenicity. Science, 327(5971), 1345-1350.

- Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide.

- Krönke, J., et al. (2014). Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. Science, 343(6168), 301-305.

- Chamberlain, P. P., et al. (2014). Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for IMiD recognition and activity. Nature Structural & Molecular Biology, 21(9), 803-809.

-

the bumbling biochemist. (2022, October 22). Targeted protein degradation (via PROTACs, molecular glues, etc.) and stabilization (via DUBTACs) [Video]. YouTube. [Link]

-

University of Wisconsin–Madison. (2024). Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. [Link]

-

SID. (n.d.). Reinvestigation of 3-Nitrophthalic acid Synthesis. [Link]

- Google Patents. (n.d.).

- Donovan, K. A., et al. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.

-

ResearchGate. (n.d.). Structure of common nitroaromatic compounds. [Link]

-

MDPI. (2022). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]

-

SciSpace. (n.d.). Analysis of Physicochemical Properties for Drugs of Natural Origin. [Link]

-

Juarez-Jimenez, J., et al. (2020). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 84(2), e00003-20. [Link]

Sources

- 1. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. printo.2promojournal.com [printo.2promojournal.com]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. asset.library.wisc.edu [asset.library.wisc.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

Unlocking Therapeutic Potential: A Technical Guide to the Targets of Isoindolinone Derivatives

The isoindolinone scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in modern medicinal chemistry, giving rise to a diverse array of bioactive molecules with significant therapeutic implications. This guide provides an in-depth exploration of the key molecular targets of isoindolinone derivatives, offering researchers, scientists, and drug development professionals a comprehensive understanding of their mechanisms of action and therapeutic potential. We will delve into the causality behind experimental choices and provide a framework for the rational design of next-generation therapeutics.

The Isoindolinone Core: A Versatile Scaffold for Drug Discovery

The isoindolinone structure, characterized by a fused benzene and γ-lactam ring, offers a unique three-dimensional architecture that facilitates interactions with a wide range of biological targets. Its synthetic tractability allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. This versatility has led to the discovery of isoindolinone-based compounds targeting distinct protein families, from enzymes to components of the ubiquitin-proteasome system.

Cereblon (CRBN): Hijacking the Ubiquitin-Proteasome System

One of the most significant breakthroughs in isoindolinone pharmacology has been the identification of cereblon (CRBN) as a primary target of immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide.[1][2] These isoindolinone-containing molecules function as "molecular glues," redirecting the substrate specificity of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[2][3]

Mechanism of Action: Neo-Substrate Degradation

IMiDs bind to a specific pocket in CRBN, creating a novel protein-protein interaction surface.[2][4] This new surface recruits "neo-substrates"—proteins not normally targeted by CRL4^CRBN^—for ubiquitination and subsequent degradation by the proteasome.[1][2] Key neo-substrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of multiple myeloma cells.[1][3] The degradation of these factors underlies the potent anti-myeloma activity of IMiDs.

Diagram: Mechanism of Action of Isoindolinone-based IMiDs

Caption: Isoindolinone-based IMiDs bind to CRBN, inducing the recruitment and degradation of neo-substrates.

Experimental Protocol: In-Cell CRBN Target Engagement Assay

A key experiment to validate the interaction of novel isoindolinone derivatives with CRBN is a cell-based target engagement assay.

Objective: To determine if a test compound binds to CRBN within a cellular context.

Methodology:

-

Cell Culture: Culture a human cell line known to express CRBN (e.g., HEK293T or multiple myeloma cell lines).

-

Compound Treatment: Treat the cells with varying concentrations of the isoindolinone derivative for a specified time. Include a known CRBN binder (e.g., lenalidomide) as a positive control and a vehicle (e.g., DMSO) as a negative control.

-

Cell Lysis: Harvest and lyse the cells to obtain total protein extracts.

-

CRBN Pulldown: Use an anti-CRBN antibody conjugated to magnetic beads to immunoprecipitate CRBN and any bound proteins.

-

Western Blot Analysis: Elute the bound proteins and analyze the eluates by Western blotting. Probe for CRBN to confirm successful pulldown and for a known neo-substrate (e.g., IKZF1) to assess degradation.

-

Data Analysis: Quantify the band intensities to determine the concentration-dependent effect of the compound on neo-substrate levels. A decrease in the neo-substrate indicates successful target engagement and downstream activity.

Kinase Inhibition: A Prominent Anticancer Strategy

The isoindolinone scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors.[5] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[5][6]

Key Kinase Targets:

-

Cyclin-Dependent Kinases (CDKs): Isoindolinone derivatives have been identified as potential inhibitors of CDK7, a kinase that plays a dual role in regulating the cell cycle and transcription.[7] Inhibition of CDK7 can lead to cell cycle arrest and apoptosis in cancer cells.[7]

-

Phosphoinositide 3-Kinases (PI3Ks): The PI3K signaling pathway is frequently hyperactivated in cancer. Isoindolinone-based compounds have been developed as selective inhibitors of the PI3Kγ isoform, which is implicated in inflammation and cancer progression.[8]

-

Receptor Tyrosine Kinases (RTKs): Isoindolinone derivatives have been explored as inhibitors of various RTKs, such as the Epidermal Growth Factor Receptor (EGFR), which are key drivers of tumor growth and proliferation.[9]

Table 1: Isoindolinone Derivatives as Kinase Inhibitors

| Kinase Target | Example Compound Class | Therapeutic Indication | Reference(s) |

| CDK7 | Isoindolin-1-ones | Breast Cancer | [7] |

| PI3Kγ | Isoindolin-1-one-based compounds | Solid Tumors | [8] |

| EGFR | Isoindolin-1-one substituted compounds | Cancer | [9] |

Histone Deacetylases (HDACs): Modulating the Epigenome

HDACs are enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a promising class of anticancer agents. Several novel isoindolinone derivatives have been synthesized and shown to be potent inhibitors of HDACs, particularly HDAC1.[10] These compounds induce histone hyperacetylation, leading to the reactivation of tumor suppressor genes and subsequent antiproliferative effects in cancer cells.[10]

Phosphodiesterases (PDEs): Targeting Inflammatory and Cardiovascular Diseases

Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides (cAMP and cGMP). Inhibition of specific PDE isoforms has therapeutic benefits in a range of diseases.

-

PDE3 and PDE4: Isoindolinone-based compounds have been investigated as inhibitors of PDE3 and PDE4.[11][12] PDE3 inhibitors are used in the treatment of heart failure, while PDE4 inhibitors have shown efficacy in inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and psoriasis.[11][13]

Other Notable Therapeutic Targets

The versatility of the isoindolinone scaffold extends to a variety of other targets, highlighting its broad therapeutic potential.

-

Carbonic Anhydrases: Novel isoindolinone derivatives have demonstrated inhibitory activity against human carbonic anhydrase I and II, enzymes involved in pH regulation and various physiological processes.[14]

-

Cyclooxygenases (COX): Some isoindolinone derivatives have been designed to inhibit COX-1 and COX-2, the key enzymes in the prostaglandin synthesis pathway, suggesting their potential as anti-inflammatory and analgesic agents.[15][16][17][18][19]

-

Cholinesterases: Derivatives of isoindoline-1,3-dione have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[20][21][22]

-

Viral Proteases: Certain isoindolinone derivatives have exhibited antiviral activity, for instance, against the SARS-CoV-2 3CL protease, opening avenues for the development of novel antiviral therapeutics.[23]

Diagram: Experimental Workflow for Isoindolinone Drug Discovery

Caption: A generalized workflow for the discovery and development of isoindolinone-based therapeutics.

Conclusion

The isoindolinone scaffold represents a remarkable platform for the development of novel therapeutics targeting a wide spectrum of diseases. From the groundbreaking discovery of cereblon as a target for molecular glues to the continued exploration of kinase, HDAC, and PDE inhibitors, isoindolinone derivatives continue to push the boundaries of drug discovery. The insights provided in this guide underscore the importance of understanding the intricate interactions between these versatile molecules and their biological targets, paving the way for the rational design of safer and more effective medicines.

References

-

- PubMed

-

- New Journal of Chemistry (RSC Publishing)

-

- NIH

-

- NIH

-

- ResearchGate

-

- MDPI

-

- JOCPR

-

- NIH

-

- MDPI

-

- PubMed

-

- PubMed

-

- ResearchGate

-

- Semantic Scholar

-

- Consensus

-

- MDPI

-

- Jetir.Org

-

- Chemical Society Reviews (RSC Publishing)

-

- Google Patents

-

- Benchchem

-

- Organic Chemistry Portal

-

- ResearchGate

-

- PubMed

-

- Scirp.org

-

- ResearchGate

-

- MDPI

-

- PubMed Central

-

- PMC

-

- PMC - PubMed Central

-

- Arabian Journal of Chemistry

-

- Journal of Medicinal Chemistry - ACS Publications

-

- ResearchGate

-

- PubMed Central

-

- PubMed Central

-

- NIH

-

- Google Patents

-

- PubMed

Sources

- 1. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 3. WO2020118098A1 - Substituted isoindolinones as modulators of cereblon-mediated neo-substrate recruitment - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]

- 7. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US9249139B2 - Indolizinone based derivatives as potential phosphodiesterase 3 (PDE3) inhibitors and a process for the preparation thereof - Google Patents [patents.google.com]

- 12. Inhibitors of phosphodiesterase isoforms III or IV suppress islet-cell nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phosphodiesterase isoenzyme families in human osteoarthritis chondrocytes – functional importance of phosphodiesterase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking | MDPI [mdpi.com]

- 17. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]

- 20. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Influence of ligand geometry on cholinesterase enzyme - A comparison of 1-isoindolinone based structural analog with Donepezil - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 3,3-dimethyl-6-nitroisoindolin-1-one: Synthesis, Properties, and Therapeutic Potential

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-dimethyl-6-nitroisoindolin-1-one, a heterocyclic compound belonging to the isoindolinone class of molecules. While the specific discovery and detailed historical account of this particular molecule are not extensively documented in publicly available literature, this guide synthesizes information from analogous structures and established chemical principles to offer valuable insights for the scientific community. The isoindolinone scaffold is a well-recognized privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds. This guide will delve into a plausible synthetic pathway, explore the physicochemical properties, and discuss the potential therapeutic applications of 3,3-dimethyl-6-nitroisoindolin-1-one, with a particular focus on the influence of its distinct structural features: the gem-dimethyl group at the C3 position and the nitro group on the benzene ring.

Introduction: The Isoindolinone Scaffold in Drug Discovery

The isoindolinone core is a prominent structural motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, making it an attractive scaffold for the design of targeted therapeutics. Derivatives of isoindolinone have been reported to possess anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties, among others.[2] The versatility of this scaffold allows for functionalization at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The subject of this guide, 3,3-dimethyl-6-nitroisoindolin-1-one, incorporates two key features that are expected to modulate its biological profile. The gem-dimethyl group at the C3 position can impart steric hindrance, potentially influencing metabolic stability and receptor binding selectivity. The electron-withdrawing nitro group at the 6-position can significantly alter the electronic properties of the aromatic ring, impacting molecular interactions and potentially serving as a handle for further chemical modification or as a pharmacophore in its own right.[3]

Physicochemical Properties

A summary of the key physicochemical properties of 3,3-dimethyl-6-nitroisoindolin-1-one is presented in the table below. These properties are crucial for assessing its drug-like characteristics and for planning experimental work.

| Property | Value | Source |

| CAS Number | 1214900-72-7 | [4][5] |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [4][5] |

| Molecular Weight | 206.20 g/mol | [4][5] |

| IUPAC Name | 3,3-dimethyl-6-nitroisoindolin-1-one | [4] |

| Purity | Typically >95% (commercial sources) | [6] |

| Appearance | Likely a solid at room temperature | Inferred |

Proposed Synthesis of 3,3-dimethyl-6-nitroisoindolin-1-one

While a specific, published synthetic route for 3,3-dimethyl-6-nitroisoindolin-1-one has not been identified in the surveyed literature, a plausible and efficient synthesis can be designed based on established methodologies for constructing 3,3-dialkylated isoindolinones.[7][8] A potential retro-synthetic analysis suggests that the target molecule can be prepared from a suitably substituted benzonitrile derivative.

Retrosynthetic Analysis

Caption: Retrosynthetic pathway for 3,3-dimethyl-6-nitroisoindolin-1-one.

Step-by-Step Experimental Protocol

This proposed protocol is a conceptualization based on analogous reactions and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2-(1-cyano-1-methylethyl)-4-nitrobenzoic acid

-

Reaction Setup: To a solution of 2-bromo-4-nitrobenzoic acid in a suitable aprotic polar solvent (e.g., DMF or DMSO), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at a reduced temperature (e.g., 0 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Nucleophilic Addition: Slowly add isobutyronitrile to the reaction mixture. The base will deprotonate the α-carbon of isobutyronitrile, creating a nucleophile that will displace the bromide on the aromatic ring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride). Acidify the aqueous layer and extract the product with an organic solvent (e.g., ethyl acetate). The crude product can be purified by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to 3,3-dimethyl-6-nitroisoindolin-1-one

-

Reaction Conditions: The cyclization of the intermediate can be achieved under acidic or basic conditions. A common method involves heating the intermediate in the presence of a strong acid, such as sulfuric acid or polyphosphoric acid.

-

Mechanism: The acid will protonate the nitrile group, making it more susceptible to intramolecular nucleophilic attack by the carboxylic acid. Subsequent dehydration will lead to the formation of the isoindolinone ring.

-

Work-up and Purification: After cooling, the reaction mixture is poured into ice-water, and the precipitated product is collected by filtration. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 3,3-dimethyl-6-nitroisoindolin-1-one.

Caption: Proposed synthetic workflow for 3,3-dimethyl-6-nitroisoindolin-1-one.

Potential Biological Activities and Therapeutic Applications

The biological profile of 3,3-dimethyl-6-nitroisoindolin-1-one has not been explicitly reported. However, based on the known activities of the isoindolinone scaffold and the presence of the nitro group, several potential therapeutic applications can be postulated.

Anticancer Potential

Many isoindolinone derivatives have demonstrated significant anticancer activity.[2][9] The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival. The nitroaromatic moiety can also contribute to anticancer effects, as some nitro compounds are known to be bioreduced in hypoxic tumor environments to cytotoxic species.[3]

Enzyme Inhibition

The rigid isoindolinone structure is well-suited for fitting into the active sites of enzymes. For instance, some isoindolinone derivatives have been identified as potent inhibitors of carbonic anhydrase.[9] The specific substitution pattern of 3,3-dimethyl-6-nitroisoindolin-1-one could confer selectivity for certain enzyme isoforms.

Anti-inflammatory and Immunomodulatory Effects

The isoindolinone scaffold is famously present in thalidomide and its analogs (lenalidomide and pomalidomide), which are potent immunomodulatory drugs used in the treatment of multiple myeloma and other conditions. While the specific mechanism is complex, it involves the binding to the cereblon (CRBN) E3 ubiquitin ligase complex. It is conceivable that 3,3-dimethyl-6-nitroisoindolin-1-one could exhibit some level of immunomodulatory activity.

Future Research Directions

To fully elucidate the potential of 3,3-dimethyl-6-nitroisoindolin-1-one as a lead compound in drug discovery, the following research avenues are recommended:

-

Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern analytical techniques (NMR, MS, X-ray crystallography).

-

In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines and a diverse set of enzymes and receptors to identify potential biological targets.

-

Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to elucidate the underlying mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the gem-dimethyl and nitro groups would provide valuable insights into the structural requirements for activity.

Conclusion

3,3-dimethyl-6-nitroisoindolin-1-one represents an intriguing yet underexplored molecule within the medicinally important class of isoindolinones. While its specific history and biological functions await detailed investigation, this guide provides a solid foundation for future research by proposing a viable synthetic strategy and outlining its potential therapeutic applications based on established knowledge of its core structural motifs. The unique combination of a gem-dimethyl group and a nitro functionality on the isoindolinone scaffold makes it a compelling candidate for further exploration in the quest for novel therapeutic agents.

References

-

Yazıcıoğlu, Y. S., Elmas, Ş., Kılıç, Z., Çelik, M., Bakan, B., Atmaca, U., & Bayrak, S. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. NIH. [Link]

-

Properties and Functions of Isoindoline: A Short Review. (2019). JETIR. [Link]

-

Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. (2022). PubMed Central. [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Frontiers in Chemistry. [Link]

-

Synthesis of isoindolinones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 3,3-Dimethyl-6-nitroisoindolin-1-one, 95% Purity, C10H10N2O3, 250 mg. Retrieved from [Link]

-

3,3-dimethyl-6-nitro-2,3-dihydro-1H-inden-1-one, 95% Purity, C11H11NO3, 100 mg. (n.d.). CP Lab Safety. Retrieved from [Link]

-

Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. (2021). ResearchGate. [Link]

-

Synthesis of 2-(3′,3′-dimethyl-6-nitrospiro[chromene-2,2′-indolin]-1′-yl) -5-(1,2-dithiolan-3-yl)pentanoate. (n.d.). ResearchGate. Retrieved from [Link]

-

Appchem. (n.d.). 3,3-Dimethyl-6-nitroisoindolin-1-one. Retrieved from [Link]

-

Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. (2021). IRIS. [Link]

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen. [Link]

-

Natural products and other medicinal drug candidates with isoindolinones nucleus. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jetir.org [jetir.org]

- 3. svedbergopen.com [svedbergopen.com]

- 4. 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one 97% | CAS: 1214900-72-7 | AChemBlock [achemblock.com]

- 5. appchemical.com [appchemical.com]

- 6. calpaclab.com [calpaclab.com]

- 7. researchgate.net [researchgate.net]

- 8. iris.unisa.it [iris.unisa.it]

- 9. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Targeted Protein Degradation and the Significance of Isoindolinone Scaffolds

The landscape of modern therapeutics is undergoing a paradigm shift, moving beyond simple inhibition to the induced degradation of disease-causing proteins. This strategy, known as targeted protein degradation (TPD), utilizes the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation.[1][2][3]

The isoindolinone scaffold is a privileged structure in medicinal chemistry, found in a variety of bioactive compounds.[4] In the context of TPD, derivatives of isoindolinone have gained prominence as potent ligands for the Cereblon (CRBN) E3 ligase, a key component of the CUL4A-DDB1-CRBN-RBX1 E3 ubiquitin ligase complex.[2][5] Molecules like thalidomide and its analogs, lenalidomide and pomalidomide, which contain the isoindolinone core, have been identified as molecular glues that modulate the substrate specificity of Cereblon. This understanding has paved the way for the rational design of PROTACs that incorporate these moieties to hijack the CRBN E3 ligase for targeted degradation.

This technical guide focuses on 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one , a key building block in the synthesis of next-generation protein degraders. Its strategic design, featuring a dimethylated C3 position for steric control and a nitro group at the C6 position for versatile functionalization, makes it a valuable precursor for the development of potent and selective PROTACs. We will delve into its synthesis, characterization, and its pivotal role in the assembly of these transformative therapeutic agents.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this building block is essential for its effective utilization in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [6][7] |

| Molecular Weight | 206.20 g/mol | [6][7] |

| CAS Number | 1214900-72-7 | [6][7] |

| Appearance | Off-white to yellow solid | Commercial supplier data |

| Purity | Typically ≥97% | [6][7] |

| Solubility | Soluble in organic solvents like DMSO and DMF | General knowledge for similar structures |

| Storage | Room temperature, protected from light and moisture | [6] |

Synthesis of this compound: A Plausible Nickel-Catalyzed Approach

While multiple routes to substituted isoindolinones exist, a plausible and efficient method for the synthesis of 3,3-dialkyl-substituted isoindolinones involves the nickel-catalyzed reductive dicarbofunctionalization of enamides.[3][8][9] This approach offers high functional group tolerance and proceeds under mild conditions. Below is a proposed, detailed protocol adapted from established literature for the synthesis of the title compound.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed nickel-catalyzed synthesis of the target isoindolinone.

Experimental Protocol

Materials:

-

N-(2-bromo-4-nitrophenyl)-2-methylprop-1-en-1-amine (starting enamide)

-

Methyl Iodide

-

Nickel(II) bromide dimethoxyethane complex (NiBr₂·DME)

-

1,10-Phenanthroline

-

Zinc powder (activated)

-

Anhydrous Acetonitrile (MeCN)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add NiBr₂·DME (0.10 mmol, 10 mol%), 1,10-phenanthroline (0.15 mmol, 15 mol%), and activated zinc powder (2.0 mmol, 2.0 equiv).

-

Addition of Reactants: To the flask, add the starting enamide, N-(2-bromo-4-nitrophenyl)-2-methylprop-1-en-1-amine (1.0 mmol, 1.0 equiv), dissolved in anhydrous acetonitrile (5 mL).

-

Initiation of Reaction: Add methyl iodide (1.2 mmol, 1.2 equiv) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality Behind Experimental Choices:

-

Nickel Catalyst: Nickel is a cost-effective and efficient transition metal for catalyzing reductive cross-coupling reactions.[3][8]

-

1,10-Phenanthroline Ligand: This bidentate nitrogen ligand stabilizes the nickel catalytic species and facilitates the desired reaction pathway.

-

Zinc Reductant: Zinc is used to reduce the nickel(II) precatalyst to the active nickel(0) species and to drive the catalytic cycle.

-

Inert Atmosphere: The reaction is sensitive to oxygen and moisture, which can deactivate the catalyst. Therefore, an inert atmosphere is crucial for a successful reaction.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. Expected signals would include those for the two methyl groups, the aromatic protons, and the lactam NH proton.[10][11]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.[12]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Application in PROTAC Synthesis: A Step-by-Step Workflow

The true value of this compound lies in its role as a precursor to a Cereblon E3 ligase ligand for PROTAC assembly. The following workflow outlines the key steps in this process.

Step 1: Reduction of the Nitro Group

The nitro group serves as a masked amine. Its reduction to an amino group provides a versatile handle for linker attachment.

Reaction:

This compound → 3,3-dimethyl-6-amino-2,3-dihydro-1H-isoindol-1-one

Reagents and Conditions:

Several methods can be employed for the reduction of aromatic nitro groups, including:

-

Catalytic Hydrogenation: H₂, Pd/C in a solvent like ethanol or ethyl acetate. This is a clean and efficient method.[13][14]

-

Metal-Acid Reduction: SnCl₂·2H₂O in ethanol or Fe/HCl. These are classic and robust methods.[13][14]

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve this compound (1.0 mmol) in ethanol (20 mL) in a hydrogenation flask.

-

Add 10% Palladium on carbon (10 mol% Pd).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3,3-dimethyl-6-amino-2,3-dihydro-1H-isoindol-1-one, which can be purified by crystallization or column chromatography.